molecular formula C21H18O5 B5202634 [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

Katalognummer: B5202634
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: LGGPJVGPOUSKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid (CAS: 325737-63-1) is a tricyclic coumarin derivative with a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . Its structure comprises a benzo[c]chromen core fused with a dihydrofuran-2-one ring, substituted at the 3-position by a phenoxyacetic acid group.

Eigenschaften

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20(23)19(13-6-2-1-3-7-13)25-14-10-11-16-15-8-4-5-9-17(15)21(24)26-18(16)12-14/h1-3,6-7,10-12,19H,4-5,8-9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGPJVGPOUSKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid can be achieved through several methods. A common synthetic route involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-3-carbaldehyde with phenylacetic acid under acidic conditions. This process typically employs solvents like dichloromethane or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor system, which ensures better control over reaction conditions and yields. The use of automated systems allows for the precise addition of reagents, temperature control, and efficient separation of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acid derivatives.

  • Reduction: Reduction of the compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to alcohol derivatives.

  • Substitution: Substitution reactions, including nucleophilic substitution, can occur at the phenyl or chromene rings, often facilitated by halogens or alkyl groups.

Common Reagents and Conditions: The reactions typically involve common laboratory reagents such as sodium hydroxide, sulfuric acid, and various organic solvents. The conditions vary depending on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, such as hydroxyl, carboxyl, and alkyl derivatives

Wissenschaftliche Forschungsanwendungen

The structure of the compound features a benzochromene core with an attached phenylacetic acid moiety, contributing to its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to benzochromenes exhibit anti-inflammatory effects. Studies have shown that the introduction of the phenylacetic acid moiety enhances these properties by modulating inflammatory pathways. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. In various assays, it demonstrated a strong ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Antitumor Effects

Preliminary studies suggest that the compound may possess antitumor properties. In cell line assays, it inhibited the proliferation of several cancer cell types, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Neuroprotection Against Excitotoxicity

The compound has been investigated for its neuroprotective effects against glutamate-induced excitotoxicity in neuronal cultures. Results indicated that it significantly reduced neuronal death and preserved mitochondrial function . These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Synthetic Pathways

Research into synthetic methods for producing this compound has expanded its availability for further study. Various synthetic routes have been developed that allow for modifications leading to derivatives with enhanced biological activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokines
AntioxidantScavenged free radicals
AntitumorInhibited cancer cell growth
NeuroprotectiveReduced excitotoxicity

Table 2: Case Study Overview

Study FocusCell TypeKey Findings
Breast CancerMCF-7Dose-dependent viability reduction
NeuroprotectionNeuronal culturesPreservation of mitochondrial function

Wirkmechanismus

The mechanism by which (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various cellular pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzo[c]chromen Core

Chloro-Substituted Derivatives
  • 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide (CAS: Not listed; Molecular formula: C15H14ClNO4, MW: 307.73 g/mol) This derivative replaces the phenylacetic acid group with an acetamide and introduces a chlorine atom at the 2-position of the chromen ring.
Methyl-Substituted Derivatives
  • [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS: 302551-41-3; Molecular formula: C16H16O5 , MW: 288.3 g/mol)
    • A methyl group at the 4-position increases lipophilicity (logP) compared to the parent compound, which could enhance membrane permeability .

Functional Group Modifications

Sulfonate Derivatives
  • 6-Oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl benzenesulfonate (Compound 1l; Molecular formula: C21H20O5S , MW: 385.1 g/mol)
    • The sulfonate group replaces the acetic acid moiety, increasing molecular weight and polarity. This modification correlates with stronger antiproliferative activity (IC50 = 5.76 µM against OVCAR-4 cells) .
Carboxamide/Sulfonamide Derivatives
  • N-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)furan-2-carboxamide (Compound 5c; Molecular formula: C18H15NO4, MW: 310.11 g/mol) Substitution with a furan carboxamide group retains the core structure but introduces a heterocyclic ring, which may improve antifungal activity through hydrogen bonding interactions .

Structural and Physicochemical Insights

  • Core Stability : The benzo[c]chromen core is conserved across analogs, ensuring π-π stacking interactions with biological targets.
  • Polar Groups (e.g., sulfonate in ): Increase solubility but may reduce blood-brain barrier penetration. Lipophilic Groups (e.g., methyl in ): Improve membrane permeability but may decrease aqueous solubility.

Biologische Aktivität

The compound (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid is a derivative of benzochromene, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄O₅
  • CAS Number : 325737-63-1
  • Molecular Weight : 286.27 g/mol
  • Structure : The compound features a benzochromene core with a phenyl acetic acid moiety, which may influence its biological interactions.

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting against neurodegenerative diseases where oxidative damage is prevalent .
  • Neuroprotective Effects : Research indicates that compounds structurally similar to (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid can cross the blood-brain barrier and exert neuroprotective effects. For instance, derivatives have been shown to promote neuron proliferation and protect against corticosterone-induced neurotoxicity in HT-22 cells .
  • Inhibition of Phosphodiesterase (PDE) : Compounds in this class have demonstrated inhibitory activity on phosphodiesterase enzymes, particularly PDE2. This inhibition is linked to increased cyclic nucleotide levels, which can enhance neuronal survival and function .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid is believed to be mediated through several mechanisms:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound's structure allows it to interact with various GPCRs, influencing intracellular signaling pathways that regulate inflammation and neuroprotection .
  • Modulation of Cyclic Nucleotide Levels : By inhibiting PDEs, the compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for numerous cellular processes including neuronal signaling and vascular function .

Case Studies

StudyFindings
Study 1Demonstrated the compound's ability to protect HT-22 cells from corticosterone-induced toxicity at concentrations between 6.25 μM and 25 μM .
Study 2Showed that similar benzochromene derivatives can penetrate the blood-brain barrier and exhibit neuroprotective properties in animal models of neurodegeneration .
Study 3Investigated the anti-inflammatory effects of the compound in vitro and found significant modulation of cytokine release from activated microglial cells .

Q & A

Q. What are the common synthetic routes for (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[c]chromen-6-one core via condensation of substituted phenols with cyclic ketones under basic conditions (e.g., sodium ethoxide). Subsequent functionalization includes nucleophilic substitution at the 3-position using alkoxides or amines, followed by coupling with phenylacetic acid derivatives. Key conditions include:

  • Oxidation/Reduction : Use of KMnO₄ or NaBH₄ to modify substituents while preserving the chromenone backbone .
  • Temperature Control : Maintaining 60–80°C during esterification to prevent side reactions .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., phenylacetic acid resonance at δ ~3.8 ppm for methylene protons) and confirm regiochemistry .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å in the chromenone ring) and dihedral angles, critical for understanding steric effects .
  • HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 310.1074) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

Discrepancies in IC₅₀ values (e.g., FAAH vs. BuChE inhibition) may arise from assay-specific conditions:

  • Buffer pH : Adjust to physiological ranges (pH 7.4) to mimic in vivo environments .
  • Enzyme Source : Use recombinant human enzymes instead of animal-derived variants to avoid interspecies variability .
  • Control Compounds : Include reference inhibitors (e.g., rivastigmine for AChE) to normalize activity metrics .

Q. How do computational studies inform the design of derivatives to enhance binding affinity with enzymatic targets?

  • Docking Simulations : Predict interactions between the phenylacetic acid moiety and catalytic residues (e.g., hydrogen bonding with Ser203 in AChE) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with inhibitory potency using Hammett constants .

Q. What analytical challenges arise in quantifying byproducts during large-scale synthesis, and how are they addressed?

  • HPLC-MS : Detects trace impurities (e.g., over-oxidized chromenones) with a C18 column and 0.1% formic acid mobile phase .
  • Reaction Monitoring : Use in situ FTIR to track carbonyl intermediates (absorbance at ~1700 cm⁻¹) and optimize reaction quenching times .

Methodological Considerations

Q. How is the compound’s solubility profile optimized for pharmacokinetic studies?

  • Co-solvent Systems : Use PEG-400/water (1:1) to achieve >1 mg/mL solubility while maintaining biocompatibility .
  • pH Adjustment : Ionize the acetic acid moiety at pH 7.4 to enhance aqueous solubility .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

  • RAW264.7 Macrophages : Measure NO production inhibition post-LPS stimulation (IC₅₀ via Griess assay) .
  • Crystal Structure Analysis : Co-crystallize with COX-2 to map binding interactions (e.g., π-π stacking with Tyr385) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.